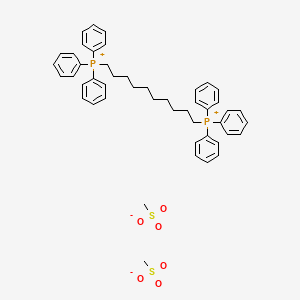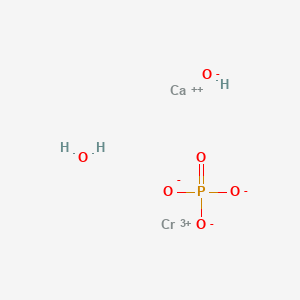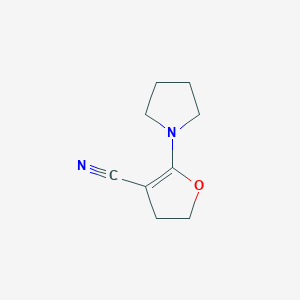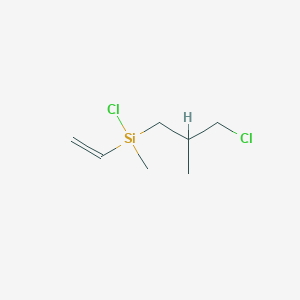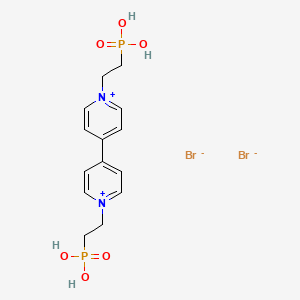
1,1'-Bis(2-phosphonoethyl)-4,4'-bipyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dibromure de 1,1'-bis(2-phosphonoéthyl)-4,4'-bipyridin-1-ium est un composé chimique connu pour sa structure et ses propriétés uniques. Il s'agit d'un dérivé de la bipyridine, un composé constitué de deux cycles pyridine liés par une seule liaison.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du dibromure de 1,1'-bis(2-phosphonoéthyl)-4,4'-bipyridin-1-ium implique généralement la réaction de la 4,4'-bipyridine avec l'acide 2-bromoéthylphosphonique dans des conditions contrôlées. La réaction est réalisée dans un solvant approprié, tel que l'acétonitrile ou le diméthylformamide, à des températures élevées pour faciliter la formation du produit souhaité. Le mélange réactionnel est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie afin d'obtenir le composé pur .
Méthodes de production industrielle
En milieu industriel, la production du dibromure de 1,1'-bis(2-phosphonoéthyl)-4,4'-bipyridin-1-ium peut impliquer des réacteurs à grande échelle et des procédés à flux continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction, tels que la température, la pression et les concentrations des réactifs, est essentielle pour une production efficace .
Analyse Des Réactions Chimiques
Types de réactions
Le dibromure de 1,1'-bis(2-phosphonoéthyl)-4,4'-bipyridin-1-ium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants forts comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium, ce qui entraîne la formation de produits réduits.
Substitution : Les groupes phosphonoéthyl peuvent subir des réactions de substitution avec des nucléophiles, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits formés
Applications de la recherche scientifique
Le dibromure de 1,1'-bis(2-phosphonoéthyl)-4,4'-bipyridin-1-ium possède une large gamme d'applications dans la recherche scientifique, notamment :
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères conducteurs et les nanomatériaux.
Mécanisme d'action
Le mécanisme d'action du dibromure de 1,1'-bis(2-phosphonoéthyl)-4,4'-bipyridin-1-ium implique son interaction avec des cibles moléculaires, telles que les ions métalliques et les macromolécules biologiques. Les groupes phosphonoéthyl renforcent son affinité de liaison et sa spécificité, lui permettant de moduler diverses voies biochimiques. En chimie de coordination, il agit comme un ligand, formant des complexes stables avec les ions métalliques, qui peuvent être utilisés en catalyse et en science des matériaux .
Applications De Recherche Scientifique
1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1’-Bis(2-phosphonoethyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets, such as metal ions and biological macromolecules. The phosphonoethyl groups enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions, which can be used in catalysis and material science .
Comparaison Avec Des Composés Similaires
Composés similaires
4,4'-Bipyridine : Le composé parent, dépourvu des groupes phosphonoéthyl, avec une réactivité et des applications différentes.
Chlorure de 1,1'-bis(2-phosphonoéthyl)-4,4'-bipyridin-1-ium : Un composé similaire avec des contre-ions chlorure au lieu de bromure, affectant sa solubilité et sa réactivité.
Unicité
Le dibromure de 1,1'-bis(2-phosphonoéthyl)-4,4'-bipyridin-1-ium est unique en raison de sa réactivité et de ses propriétés de liaison améliorées, attribuées à la présence de groupes phosphonoéthyl. Cela en fait un composé précieux pour diverses applications dans la recherche et l'industrie .
Propriétés
Numéro CAS |
151538-81-7 |
|---|---|
Formule moléculaire |
C14H20Br2N2O6P2 |
Poids moléculaire |
534.07 g/mol |
Nom IUPAC |
2-[4-[1-(2-phosphonoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethylphosphonic acid;dibromide |
InChI |
InChI=1S/C14H18N2O6P2.2BrH/c17-23(18,19)11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-24(20,21)22;;/h1-8H,9-12H2,(H2-2,17,18,19,20,21,22);2*1H |
Clé InChI |
OXCRGBUROXEYRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCP(=O)(O)O)CCP(=O)(O)O.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)

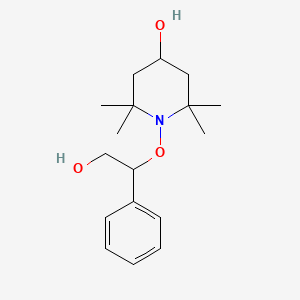
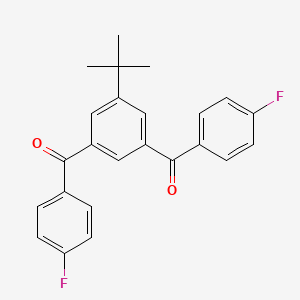
![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
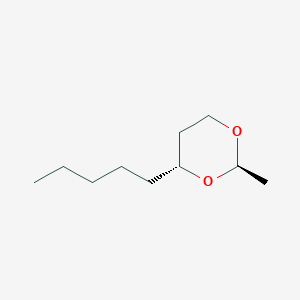
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
